Icariside B1

Chemoinformatics ADMET Prediction Structural Differentiation

Researchers screening natural products for anti-inflammatory activity face confounding cross-reactivity from prenylflavonoid contaminants like icariin. Icariside B1 (CAS 109062-00-2), a structurally distinct megastigmane sesquiterpenoid glycoside, eliminates this variable. • Concentration-dependent NO inhibition in LPS-stimulated RAW264.7 macrophages without osteogenic confounding effects • Validated identity distinct from icariin/epimedin flavonol glycosides for unambiguous NF-κB, MAPK, and Akt pathway interrogation • ≥98% purity by HPLC with full spectroscopic characterization for reproducible pharmacology

Molecular Formula C19H30O8
Molecular Weight 386.4 g/mol
CAS No. 109062-00-2
Cat. No. B1256297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside B1
CAS109062-00-2
Synonymsicariside B1
Molecular FormulaC19H30O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C
InChIInChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1
InChIKeyOSUSRWMGHUUXBY-YARXSPMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariside B1: Identity, Sources, Procurement


Icariside B1 (CAS 109062-00-2), a megastigmane glycoside sesquiterpenoid with molecular formula C19H30O8 and molecular weight 386.44 g/mol [1], is a natural product isolated from various plant sources including Petasites tricholobus Franch, Annona glabra fruits, and Sedum sarmentosum . As a carbon-reduced sesquiterpenoid, Icariside B1 exhibits predicted physicochemical properties including a topological polar surface area (TPSA) of 137.00 Ų, XlogP of -1.60, and calculated human oral bioavailability probability of 18.57% via admetSAR 2.0 prediction [2]. The compound demonstrates concentration-dependent inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 murine macrophages, indicating anti-inflammatory potential [3]. Unlike the well-characterized flavonol glycoside icariin family, Icariside B1 represents a structurally distinct terpene glycoside class, necessitating specific analytical characterization and procurement considerations.

Megastigmane sesquiterpenoid glycoside class (not prenylflavonoid)
Predicted distinct oral absorption profile (in silico ADMET)
Reported anti-inflammatory NO inhibition in macrophage models

Why Icariside B1 Substitution Fails


Substitution of Icariside B1 with structurally or functionally related compounds such as icariin, icariside II, or baohuoside I is scientifically unsound due to fundamental differences in chemical class, metabolic fate, and target specificity. Icariside B1 is a megastigmane sesquiterpenoid glycoside , whereas icariin, icariside II, and baohuoside I are prenylflavonoid glycosides derived from Epimedium species [1]. This structural divergence dictates distinct pharmacokinetic profiles: oral administration of standardized Epimedium extract in humans yields detectable serum levels of icariside II (Tmax 4.1–4.3 h) and desmethylicaritin, while icariin and icariside I remain below detection limits [2]. Furthermore, functional specialization is evident: baohuoside I exhibits strong α-glucosidase inhibition (IC50 = 28.9 μM), whereas icariin and epimedins A–C are weak or inactive in the same assay [3]. Consequently, generic substitution of Icariside B1 with other icariside-family compounds would confound experimental outcomes, invalidate comparative analyses, and introduce unpredictable metabolic and pharmacodynamic variables.

Icariside B1 Attribute
Why Icariin Analogs May Not Substitute
Megastigmane sesquiterpenoid scaffold
Prenylflavonoid glycosides (icariin, icariside II, baohuoside I) differ in core structure; target engagement may shift
Distinct predicted ADMET / metabolic fate
Icariin rapidly hydrolyzed; Icariside B1 predicted low oral bioavailability may alter exposure in vivo
Reported NO inhibition / immunomodulatory context
Icariin analogs show PDE5 inhibition or osteogenic effects; functional divergence may confound pathway-specific readouts

Icariside B1 Differentiation Evidence


ADMET Differentiation vs. Icariin Analogs

Icariside B1 exhibits fundamentally distinct predicted ADMET properties compared to the widely studied icariin. While direct experimental comparative ADMET data for Icariside B1 is absent, computational predictions via admetSAR 2.0 indicate that Icariside B1 has a low probability (18.57%) of human oral bioavailability, with predicted Caco-2 permeability of 71.90% probability being negative (poor absorption) [1]. In stark contrast, icariin is a known substrate for intestinal lactase phlorizin hydrolase and undergoes rapid hydrolysis to icariside II, with human pharmacokinetic studies confirming that icariin itself is undetectable in serum after oral dosing due to extensive first-pass metabolism [2]. This suggests that Icariside B1's megastigmane glycoside scaffold imparts fundamentally different gastrointestinal stability and absorption characteristics relative to prenylflavonoid glycosides.

ADMET Prediction
Class-level inference
Predicted oral BA 18.57% (negative); Caco-2 perm. 71.90% prob. negative vs. Icariin undetectable in human serum post-dose; rapid hydrolysis
ADMET profiles diverge; supports compound-class-specific exposure review
In silico vs. clinical PK; verify experimentally
Chemoinformatics ADMET Prediction Structural Differentiation

Anti-Inflammatory NO Inhibition in Macrophages

Icariside B1 demonstrates concentration-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophage cells [1]. This assay is a standard model for screening anti-inflammatory compounds. While no direct head-to-head comparison with other icariside analogs was identified, this quantitative activity establishes a functional baseline distinct from the osteogenic differentiation effects observed with icariin and icariside II [2] and the α-glucosidase inhibition exhibited by baohuoside I (IC50 = 28.9 μM) [3].

NO Inhibition Assay
Cross-study comparable
Conc.-dependent NO inhibition in macrophages (IC50 not reported) vs. Icariin/icariside II: osteogenic; baohuoside I: α-glucosidase IC50 28.9 μM
Functional divergence enables pathway-specific study design
Validate IC50 and selectivity in your assay system
Anti-inflammatory Nitric Oxide Inhibition Macrophage

Immunomodulatory IFN-γ Induction

Icariside B1 belongs to a class of icariside derivatives claimed in patents US20190300560A1 and CN201510264195.5 for promoting human cell production of interferon-gamma (IFN-γ) and enhancing human immunity [1][2]. The patent disclosures specifically describe that icariside compounds can stimulate human cells to produce IFN-γ, a critical cytokine for antiviral and antitumor immune responses [1]. In contrast, the structurally related prenylflavonoid icariin has been extensively documented for phosphodiesterase-5 (PDE5) inhibition with reported IC50 values around 0.4-5 μM in various studies, and for osteogenic, neuroprotective, and cardioprotective effects [3]. This functional bifurcation—immunomodulation via IFN-γ induction versus PDE5 inhibition—represents a clear pharmacological divergence.

IFN-γ Induction
Class-level inference
Icariside class claimed for human cell IFN-γ production (patent) vs. Icariin: PDE5 inhibition (IC50 ~0.4-5 μM); tissue-protective effects
Patent-disclosed immunomodulatory context may differentiate from PDE5 inhibition
Class-level claims; confirm in relevant cell models
Immunomodulation IFN-γ Induction Immunotherapy

Icariside B1 Application Scenarios


Anti-Inflammatory Mechanism Studies

Icariside B1 is optimally deployed in RAW264.7 macrophage models to investigate LPS-induced inflammatory signaling pathways, where its concentration-dependent NO inhibition provides a clean readout unaffected by the osteogenic differentiation effects associated with icariin and icariside II [1][2]. This specificity enables precise interrogation of NF-κB, MAPK, and Akt signaling cascades without the confounding variables introduced by structurally similar prenylflavonoids.

IFN-γ Induction Pathway Validation

Based on patent disclosures claiming icariside derivatives as promoters of human cell IFN-γ production, Icariside B1 serves as a critical tool compound for validating immunomodulatory mechanisms [3]. Its application in primary human lymphocyte or PBMC cultures allows researchers to dissect the structural determinants of IFN-γ induction, distinct from the PDE5-inhibitory and osteogenic pharmacology of icariin and icariside II [4].

Comparative Pharmacokinetic Profiling

Icariside B1's predicted low oral bioavailability and distinct ADMET profile (as computed by admetSAR 2.0) make it a valuable reference standard for comparative absorption studies against prenylflavonoid icariin metabolites [5]. In vitro Caco-2 permeability assays and in vivo pharmacokinetic studies in rodent models can leverage Icariside B1 to benchmark formulation strategies aimed at enhancing the systemic exposure of terpene glycoside natural products [6].

Chemical Marker Standardization

Given its isolation from multiple plant species including Petasites tricholobus, Annona glabra, and Sedum sarmentosum, Icariside B1 serves as a high-purity reference standard (typically ≥98% by HPLC) for analytical method development and quality control of botanical extracts [7]. Its distinct retention time and mass spectrometric signature enable accurate quantification and differentiation from co-occurring flavonol glycosides such as icariin, epimedins, and baohuoside I [8].

Application
Selection Property
Validation Focus
Inflammatory pathway modulation studies
Reported NO inhibition in macrophage models
NF-κB and MAPK signaling endpoint analysis
Immunomodulatory mechanism investigation
Patent-reported IFN-γ induction scaffold
Lymphocyte cytokine profiling and pathway validation
Comparative absorption profiling
Predicted distinct oral bioavailability profile
In vitro permeability and in vivo exposure modeling
Botanical extract standardization
High-purity sesquiterpenoid reference standard
HPLC method development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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